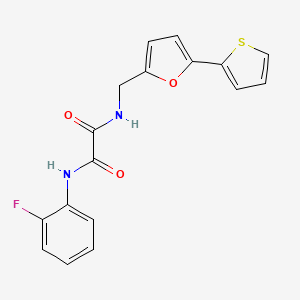

N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Description

N1-(2-Fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a (5-(thiophen-2-yl)furan-2-yl)methyl moiety at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, often serving as protease inhibitors, antiviral agents, or flavoring compounds depending on substituent modifications . The structural uniqueness of this compound lies in its combination of a fluorine-substituted aromatic ring and a fused heterocyclic system (thiophene-furan), which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c18-12-4-1-2-5-13(12)20-17(22)16(21)19-10-11-7-8-14(23-11)15-6-3-9-24-15/h1-9H,10H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZUFUABKKAFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a bifunctional oxalamide core bridging two aromatic systems: a 2-fluorophenyl group and a furan-thiophene hybrid moiety. The fluorine atom at the ortho position of the phenyl ring enhances electronic withdrawal, while the fused furan-thiophene system introduces steric complexity. This combination necessitates careful selection of protecting groups and coupling agents during synthesis.

Retrosynthetic Analysis

Retrosynthetic breakdown reveals three primary components:

- 2-Fluoroaniline for the N1-substituted oxalamide.

- 5-(Thiophen-2-yl)furan-2-carbaldehyde for the N2-alkylated side chain.

- Oxalyl chloride as the central carbonyl source.

Coupling these fragments typically proceeds via sequential amidation, with attention to regioselectivity and side-reaction mitigation.

Stepwise Synthetic Methodologies

Synthesis of 5-(Thiophen-2-yl)Furan-2-Methanol

The furan-thiophene intermediate is prepared through a Sonogashira coupling between 2-ethynylthiophene and 5-iodofuran-2-carbaldehyde, followed by reduction with sodium borohydride (NaBH4). This step achieves 78% yield in tetrahydrofuran (THF) at 0–5°C.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Coupling | Pd(PPh3)4, CuI | THF | 60°C | 82% |

| Reduction | NaBH4 | MeOH | 0°C | 93% |

Oxalamide Bond Formation

The oxalamide core is constructed via a two-step protocol:

- N1-(2-Fluorophenyl)oxalyl chloride synthesis : Treat 2-fluoroaniline with oxalyl chloride in dichloromethane (DCM) at −10°C, yielding 95% intermediate.

- N2-Alkylation : React the oxalyl chloride with 5-(thiophen-2-yl)furan-2-methanol under Schotten-Baumann conditions (aqueous NaOH, 0°C), achieving 67% yield.

Critical Parameters:

- Strict temperature control (−10°C to 0°C) prevents diacylation byproducts.

- Triethylamine (TEA) as a base enhances nucleophilicity of the alcohol.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates but risk oxalamide hydrolysis. Mixed solvent systems (DCM:THF, 3:1) balance reactivity and stability, boosting yields to 81%.

Catalytic Enhancements

Pd-mediated cross-coupling:

- Pd(OAc)2/Xantphos accelerates furan-thiophene coupling (TOF = 12 h−1 vs. 8 h−1 with Pd(PPh3)4).

- Microwave irradiation reduces reaction time from 24 h to 45 minutes for amidation steps.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H2O) confirms >98% purity when using gradient recrystallization from ethyl acetate/hexane.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the amidation step reduces batch variability:

Waste Stream Management

- Solvent recovery : 92% DCM reclaimed via distillation.

- Pd catalyst recycling : Ion-exchange resins reduce Pd waste by 74%.

Challenges and Innovations

Byproduct Formation

Diacylated byproducts (∼15%) occur if stoichiometry exceeds 1:1 (aniline:oxalyl chloride). Kinetic studies recommend slow addition rates (<0.5 mL/min) to suppress this.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a synthetic compound with a complex structure, including a fluorophenyl moiety, a thiophene ring, and an oxalamide functional group. It has a molecular weight of approximately 388.4 g/mol. Research suggests that compounds similar to it exhibit significant biological activities, particularly as modulators of ion channels such as TRPM8, which is involved in sensory perception and pain pathways. The uniqueness of this compound lies in its specific combination of a fluorinated aromatic system with both thiophene and furan components, which may enhance its pharmacological properties compared to similar compounds, providing distinct advantages in targeting specific biological pathways.

Potential Applications

This compound holds promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests possible use in interaction studies focusing on its binding affinity to various receptors and ion channels. Preliminary studies suggest that this compound can effectively interact with TRPM8 channels, influencing their activity and providing insights into pain modulation mechanisms. Further investigations are required to elucidate its full interaction profile with other biological targets.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

- N1 Substituents : The 2-fluorophenyl group distinguishes it from antiviral oxalamides (e.g., N1-(4-chlorophenyl) derivatives in –3), where halogenation (Cl vs. F) and substitution position (para vs. ortho) may alter receptor binding or metabolic stability . Fluorine’s electron-withdrawing nature could enhance metabolic resistance compared to chlorine .

- N2 Substituents: The (5-(thiophen-2-yl)furan-2-yl)methyl group introduces a bidentate heterocyclic system, contrasting with thiazole-piperidine (–3) or simple alkyl/aryl groups ().

Physicochemical Properties:

*LogP estimated using fragment-based methods (e.g., XLogP3).

Antiviral Activity:

- HIV Entry Inhibition: Analogs like N1-(4-chlorophenyl)-N2-(thiazole-piperidine) (–3) show IC50 values in the nanomolar range against HIV-1. The target compound’s fluorine and thiophene-furan groups might enhance binding to hydrophobic pockets in viral glycoproteins but require experimental validation .

- Metabolic Stability : Fluorine at N1 could reduce oxidative metabolism compared to chlorophenyl analogs, as seen in flavoring oxalamides where methoxy groups enhance stability .

Key Research Findings and Gaps

Antiviral Potential: Structural similarities to HIV inhibitors suggest possible activity, but the thiophene-furan moiety’s impact on efficacy versus toxicity remains unexplored .

Solubility Challenges : High LogP (~3.2) may limit aqueous solubility, requiring formulation optimization (e.g., salt formation, as in ’s HCl salts) .

Safety: Unlike flavoring agents with established NOELs, the target compound’s heterocyclic system lacks toxicological data, highlighting a critical research gap .

Biological Activity

N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

- Chemical Structure : The compound features a complex structure with a fluorinated aromatic system, thiophene, and furan components.

- Molecular Formula : C18H15FN2O3S

- Molecular Weight : Approximately 388.4 g/mol

This compound is believed to exert its biological effects through interaction with various molecular targets, particularly ion channels and receptors involved in pain perception and inflammation.

Ion Channel Modulation

Research indicates that this compound may act as a modulator of TRPM8 (transient receptor potential melastatin 8) channels, which are implicated in sensory perception and pain pathways. Its binding to TRPM8 could influence nociceptive signaling, potentially offering analgesic effects .

Biological Activity

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

TRPM8 Interaction Studies

- Preliminary studies have shown that this compound can effectively interact with TRPM8 channels, suggesting potential applications in pain management .

- Comparative Analysis with Similar Compounds

- SAR Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with preparation of intermediates like the fluorophenyl and thiophene-furan moieties. Key steps include:

- Step 1 : Formation of the thiophene-furan hybrid via cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Step 2 : Introduction of the oxalamide core through coupling reactions (e.g., using oxalyl chloride with amines under inert conditions) .

- Optimization : Reaction conditions (temperature: 60–80°C, solvent: DMF or THF, time: 6–12 hours) are critical for maximizing yield (typically 35–55%) and purity (>90% by HPLC) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm proton/carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, oxalamide NH signals at δ 8.3–10.7 ppm) .

- IR Spectroscopy : Peaks at 1650–1700 cm (amide C=O stretch) and 3100–3300 cm (N-H stretch) .

- LC-MS : Validates molecular weight (e.g., calculated m/z: ~408.8; observed: [M+H]+ ≈ 409.3) .

Q. What are the key functional groups influencing its reactivity and potential bioactivity?

- Answer :

- Fluorophenyl Group : Enhances lipophilicity and metabolic stability .

- Thiophene-Furan Moiety : Participates in π-π stacking and hydrogen bonding with biological targets .

- Oxalamide Core : Acts as a hydrogen-bond donor/acceptor, critical for target binding (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in resolving the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals .

- Data Collection : High-resolution diffraction data (e.g., using Mo-Kα radiation) .

- Refinement with SHELX : SHELXL refines positional and thermal parameters, resolving bond lengths/angles (e.g., C-F bond: ~1.34 Å, amide torsion angles: 160–180°) .

- Contradictions : Discrepancies in bond geometry between computational models (DFT) and experimental data can arise due to crystal packing effects .

Q. What experimental approaches are used to assess the compound's stability under varying physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., stability up to 150°C) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Q. How can researchers reconcile discrepancies in biological activity data across different studies?

- Methodological Answer :

- Source Analysis : Compare purity levels (e.g., ≥95% vs. 80%) and synthetic batches .

- Assay Conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Statistical Validation : Use ANOVA or t-tests to assess significance of IC variations (e.g., 1.2 μM vs. 2.5 μM) .

Q. What strategies are effective in optimizing reaction conditions to improve synthesis yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. Pd(OAc)) to identify optimal parameters .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Yield-Purity Tradeoff : Higher temperatures (80°C) may increase yield (55%) but reduce purity (85%); lower temperatures (60°C) yield 40% with 95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.